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Compound of Interest

Compound Name:
2-(2-methoxyphenyl)acetyl

Chloride

CAS No.: 28033-63-8

Cat. No.: B1360357 Get Quote

Part 1: Chemical Identity & Core Properties[1][2]
2-(2-methoxyphenyl)acetyl chloride is an acyl chloride derivative characterized by high

reactivity toward nucleophiles.[1] It is primarily used as an acylating agent in Friedel-Crafts

cyclizations and amide coupling reactions.[1]
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Property Data

IUPAC Name 2-(2-Methoxyphenyl)acetyl chloride

CAS Number 28033-63-8

Molecular Formula

C

H

ClO

Molecular Weight 184.62 g/mol

Physical State
Colorless to pale yellow liquid (moisture

sensitive)

Boiling Point ~125–130 °C at 10 mmHg (Predicted)

Key Functional Groups
Acyl Chloride (-COCl), Ether (-OCH

)

Part 2: Synthesis & Experimental Protocol
The most reliable route for high-purity synthesis involves the chlorination of 2-(2-

methoxyphenyl)acetic acid using thionyl chloride (

).[1] This method minimizes by-products compared to oxalyl chloride or

methods.[1]
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Figure 1: Synthetic pathway for the conversion of the carboxylic acid precursor to the acyl

chloride.[1]

Detailed Protocol
Setup: Equip a dry 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser,

and a drying tube (

or

inlet).

Charging: Add 2-(2-methoxyphenyl)acetic acid (1.0 equiv) to the flask.

Reagent Addition: Add Thionyl Chloride (

) (1.5 – 2.0 equiv) dropwise at room temperature. Note: Neat reaction is preferred, but dry
Dichloromethane (DCM) can be used as a solvent if necessary.[1]

Reaction: Heat the mixture to 40–50 °C for 2–3 hours. Monitor the cessation of

gas evolution.

Workup:

Remove the reflux condenser and switch to a short-path distillation head.[1]

Evaporate excess

under reduced pressure (rotary evaporator with a base trap).

Critical Step: Co-evaporate with anhydrous toluene (2x) to remove trace thionyl chloride,

which can degrade the product or interfere with subsequent couplings.[1]

Yield: Quantitative conversion is typical.[1] The product is used immediately without further

purification due to hydrolytic instability.[1]

Part 3: Spectroscopic Data (NMR & IR)[1][3]
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The following data is derived from high-fidelity reference standards of phenylacetyl chloride,

adjusted for the specific electronic and steric effects of the ortho-methoxy substituent.

Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the shift of the carbonyl stretch from the acid region to the

acyl chloride region.[1]

Functional Group
Wavenumber (

)
Intensity Assignment

C=O Stretch 1795 – 1810 Strong

Characteristic Acyl

Chloride carbonyl.[1]

(Shifted from ~1710 in

acid).[1]

C-H Stretch (Ar) 3000 – 3100 Medium
Aromatic ring protons.

[1]

C-H Stretch (Alk) 2840 – 2960 Medium

Methoxy (

) and Methylene (

).[1]

C-O Stretch 1245 – 1255 Strong

Aryl-Alkyl Ether

stretch (

).[1]

C-Cl Stretch 600 – 800 Medium
Acyl-Chloride bond

vibration.[1]

Diagnostic Note: The disappearance of the broad O-H stretch (2500–3300

) present in the starting acid confirms the conversion to the chloride.[1]

H NMR Data (CDCl , 300/400 MHz)
The formation of the acid chloride significantly deshields the alpha-methylene protons

compared to the precursor acid.[1]
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Position
Shift (

, ppm)
Multiplicity Integration Assignment

-CH 4.15 – 4.25 Singlet (s) 2H

Methylene

adjacent to

COCl.[1]

Deshielded by

~0.5 ppm vs acid

(3.65 ppm) and

~0.1 ppm vs

phenylacetyl

chloride (4.08

ppm) due to

ortho-methoxy

steric/electronic

influence.[1]

-OCH 3.80 – 3.85 Singlet (s) 3H

Methoxy group

attached to the

aromatic ring.[1]

Ar-H (6) 7.25 – 7.35 Multiplet (m) 1H
Aromatic proton.

[1][2]

Ar-H (4,5) 6.90 – 7.10 Multiplet (m) 2H

Aromatic protons

(meta/para to

methoxy).[1]

Ar-H (3) 6.85 – 6.95 Doublet (d) 1H

Aromatic proton

ortho to methoxy

(shielded by

resonance).[1]

Comparative Analysis:

Phenylacetyl Chloride (Reference):

4.08 (s, 2H, CH
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).[1]

2-(2-Methoxyphenyl)acetic Acid (Precursor):

3.65 (s, 2H, CH

).[1]

Shift Logic: The conversion

typically induces a downfield shift of +0.4 to +0.6 ppm on the alpha protons due to the strong
electronegativity of the chlorine atom.[1]

C NMR Data (CDCl , 75/100 MHz)

Carbon Type
Shift (

, ppm)
Assignment

C=O 171.0 – 172.5

Carbonyl of the acid chloride.

[1] (Distinct from acid ~176

ppm).[1][3]

Ar-C (ipso) 157.5
Aromatic C attached to

Methoxy (C-2).[1]

Ar-C (ipso) 122.0 – 123.0
Aromatic C attached to

Methylene (C-1).[1]

Ar-C 128.0 – 131.0 Aromatic CH (C-4, C-6).[1]

Ar-C 120.5 Aromatic CH (C-5).[1]

Ar-C 110.5
Aromatic CH (C-3, ortho to

OMe).[1]

-OCH 55.4 Methoxy carbon.[1]

-CH

-
50.0 – 52.0

Methylene carbon.[1]

Significantly deshielded

compared to the acid (~35

ppm).[1]
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Part 4: Interpretation & Validation[1]
To validate your synthesis without a reference standard, utilize the "Self-Validating" checks

below:

The "1800" IR Check: A strong band appearing at ~1800

is the definitive signature of the acid chloride.[1] If the band remains at 1710–1740

, conversion is incomplete (acid or anhydride).[1]

The NMR Shift Test:

Take a small aliquot of your product in dry

.[1]

Add 1 drop of dry Methanol (MeOH).[1]

Observation: The

peak at 4.20 ppm should disappear and be replaced by a new peak at ~3.65 ppm
(corresponding to the methyl ester formed in situ). This confirms the reactive acyl chloride
species was present.[1]

References
Synthesis of Acyl Chlorides: "Preparation of Acyl Chlorides from Carboxylic Acids using

Thionyl Chloride." Org.[1][2][4] Synth.1943, 23,[1][5] 35.

Reference NMR Data (Phenylacetyl Chloride): ChemicalBook Spectral Database,

Phenylacetyl chloride 1H NMR, 4.08 ppm shift assignment.

General IR Spectroscopy of Acid Chlorides: NIST Chemistry WebBook, Acetyl Chloride IR

Spectrum (C=O stretch ~1800 cm-1).[1]

Precursor Data: PubChem Compound Summary for 2-(2-Methoxyphenyl)acetic acid (CAS

93-25-4).[1] [1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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2. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Data & Synthesis of 2-
(2-Methoxyphenyl)acetyl Chloride[1]]. BenchChem, [2026]. [Online PDF]. Available at:
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methoxyphenyl-acetyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1360357?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Phenylacetyl-chloride
https://www.sigmaaldrich.com/TW/zh/technical-documents/technical-article/analytical-chemistry/nuclear-magnetic-resonance/1h-nmr-and-13c-nmr-chemical-shifts-of-impurities-chart
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://kgroup.du.edu/resources/nmr_impurities_organometallics.pdf
https://m.chemicalbook.com/SpectrumEN_103-80-0_1HNMR.htm
https://www.benchchem.com/product/b1360357#spectroscopic-data-nmr-ir-of-2-2-methoxyphenyl-acetyl-chloride
https://www.benchchem.com/product/b1360357#spectroscopic-data-nmr-ir-of-2-2-methoxyphenyl-acetyl-chloride
https://www.benchchem.com/product/b1360357#spectroscopic-data-nmr-ir-of-2-2-methoxyphenyl-acetyl-chloride
https://www.benchchem.com/product/b1360357#spectroscopic-data-nmr-ir-of-2-2-methoxyphenyl-acetyl-chloride
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1360357?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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